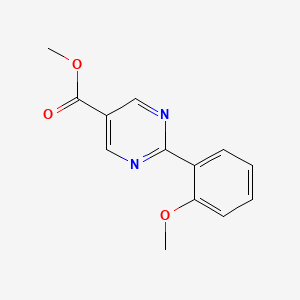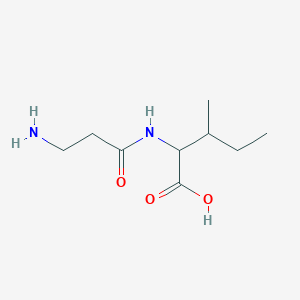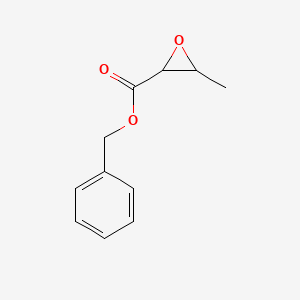![molecular formula C17H25NO5 B13890674 Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate](/img/structure/B13890674.png)
Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate is an organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a dimethyl-substituted phenoxy group, and a tert-butoxycarbonyl (Boc) protected amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 3,5-dimethyl-4-hydroxybenzoic acid, is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl ester of the phenoxyacetic acid.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine to form the Boc-protected amine.
Coupling Reaction: The Boc-protected amine is then coupled with the phenoxyacetic acid ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Formation of 3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxyacetic acid.
Deprotection: Formation of 3,5-dimethyl-4-amino-phenoxyacetic acid.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
科学的研究の応用
Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The Boc-protected amine group can be deprotected to reveal a free amine, which can then participate in various biochemical reactions.
類似化合物との比較
Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate can be compared with similar compounds such as:
Ethyl 2-[4-aminophenoxy]acetate: Lacks the Boc protection and dimethyl substitution.
Ethyl 2-[3,5-dimethyl-4-hydroxyphenoxy]acetate: Lacks the Boc-protected amine group.
Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoate: Has a propanoate ester instead of an acetate ester.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.
特性
分子式 |
C17H25NO5 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate |
InChI |
InChI=1S/C17H25NO5/c1-7-21-14(19)10-22-13-8-11(2)15(12(3)9-13)18-16(20)23-17(4,5)6/h8-9H,7,10H2,1-6H3,(H,18,20) |
InChIキー |
IEICCIACUWCFQR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=CC(=C(C(=C1)C)NC(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


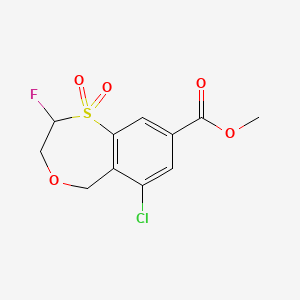
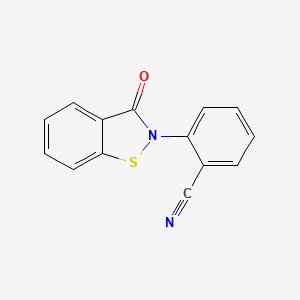
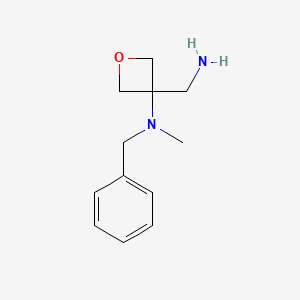
![24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene](/img/structure/B13890611.png)
![N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide](/img/structure/B13890625.png)

![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine](/img/structure/B13890638.png)
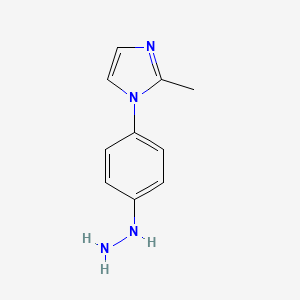
![4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13890649.png)
